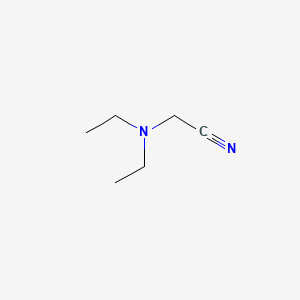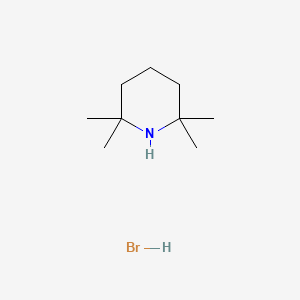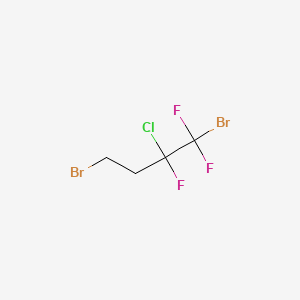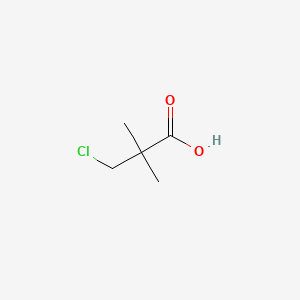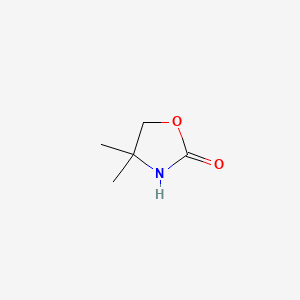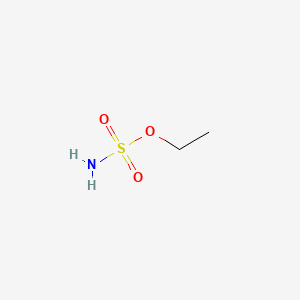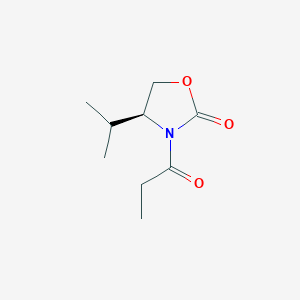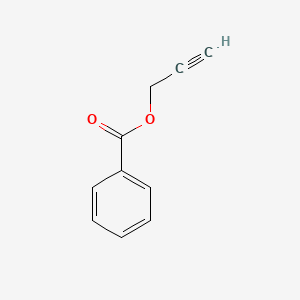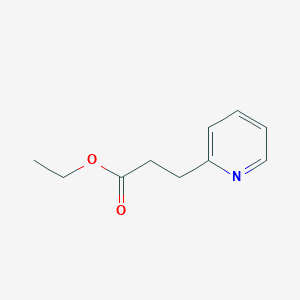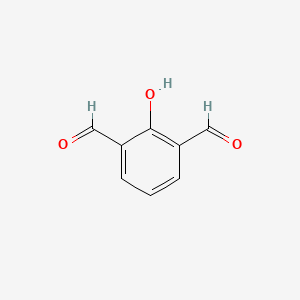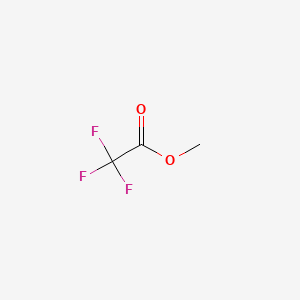
Methyltrifluoracetet
Übersicht
Beschreibung
Methyl trifluoroacetate (MTFA) is a chemical compound with the molecular formula C3H3F3O2 . It is used as a reagent for trifluoroacetylation of amines and amino acids . It is also a valuable trifluoromethylating reagent for substituting aromatic or heteroaromatic iodides and bromides .
Synthesis Analysis
MTFA can be synthesized from trifluoroacetic acid and methanol . The reaction involves mixing methanol and trifluoroacetic acid, adding concentrated sulfuric acid, and then performing high-efficiency distillation .
Molecular Structure Analysis
The molecular structure of MTFA consists of a methyl group (CH3) attached to a trifluoroacetate group (CF3COO) . The trifluoroacetate group contains a carbonyl group (C=O) and a trifluoromethyl group (CF3), which is attached to the carbonyl carbon .
Physical And Chemical Properties Analysis
MTFA is a liquid at room temperature with a density of 1.3±0.1 g/cm3 . It has a boiling point of 40.2±3.0 °C at 760 mmHg and a vapor pressure of 426.7±0.1 mmHg at 25°C . The flash point of MTFA is -7.2±0.0 °C .
Wissenschaftliche Forschungsanwendungen
Trifluormethylierung aromatischer Verbindungen
MTFA wird als Trifluormethylierungsmittel verwendet, insbesondere für die Substitution aromatischer und heteroaromatischer Iodide und Bromide. Diese Anwendung ist entscheidend bei der Synthese von Verbindungen, bei denen die Einführung einer Trifluormethylgruppe die chemischen und physikalischen Eigenschaften des Moleküls erheblich verändern kann .
N-Acylierung von Aminosäuren
In Gegenwart von 1,1,3,3-Tetramethylguanidin wird MTFA zur N-Acylierung von Aminosäuren verwendet. Dieser Prozess ist wichtig für die Modifizierung der Struktur von Aminosäuren, was Auswirkungen auf die Entwicklung von Pharmazeutika und die Untersuchung von Proteinen haben kann .
Zwischenprodukt in der chemischen Synthese
MTFA dient als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer und landwirtschaftlicher Chemikalien. Seine Rolle als Zwischenprodukt ermöglicht die Herstellung komplexerer Moleküle, die in der Arzneimittelentwicklung und im Pflanzenschutz eingesetzt werden .
Trifluoracethylierung von Aminen
MTFA wird zur Trifluoracethylierung von Aminen unter milden Bedingungen eingesetzt. Diese Reaktion wird verwendet, um Trifluoracethylgruppen in Amine einzuführen, was ein wichtiger Schritt bei der Synthese bestimmter Pharmazeutika sein kann .
Adsorptionsstudien
Das Adsorptionsverhalten von MTFA an amorphem Siliziumdioxid wurde untersucht, was Einblicke in die Oberflächenchemie und mögliche Anwendungen in der Katalyse und Materialwissenschaft liefert .
Massenspektrometrie-Analyse
MTFA wurde auf seinen Fragmentierungsmechanismus in der Massenspektrometrie untersucht, insbesondere für die Erzeugung metastabiler Ionen. Das Verständnis dieses Mechanismus ist für die genaue massenspektrometrische Analyse in verschiedenen Forschungsanwendungen unerlässlich .
Gasphasenthermochemie
Die Forschung zur Gasphasenthermochemie von MTFA hat wertvolle Daten über seine thermodynamischen Eigenschaften geliefert. Diese Informationen sind für Wissenschaftler und Ingenieure unerlässlich, die mit der Verbindung in Hochtemperaturanwendungen arbeiten .
Safety and Hazards
MTFA is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of fire, dry chemical, or foam should be used for extinction .
Zukünftige Richtungen
MTFA has been used as a reagent in various chemical reactions, including trifluoroacetylation of amines and amino acids . It has also been used in the oxidation of methane to MTFA mediated by CuCl/KF/K2S2O8 in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) . Future research may explore other potential applications of MTFA in chemical reactions.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Methyl trifluoroacetate are not fully understood. It is known to be involved in reactions with certain enzymes and proteins. For instance, it has been used as a reagent for trifluoroacetylation of amines and amino acids .
Cellular Effects
It is known that trifluoroacetate, a related compound, can induce mild liver hypertrophy in rats
Molecular Mechanism
It is known to participate in reactions involving the transfer of the methyl group
Temporal Effects in Laboratory Settings
It is known that Methyl trifluoroacetate can be used as a reagent in certain chemical reactions .
Dosage Effects in Animal Models
It is known that trifluoroacetate, a related compound, does not induce adverse effects in rats at certain dosages .
Metabolic Pathways
It is known that Methyl trifluoroacetate can participate in reactions involving the transfer of the methyl group .
Eigenschaften
IUPAC Name |
methyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVNZNXAVJHNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059988 | |
| Record name | Methyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl trifluoroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21148 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
538.0 [mmHg] | |
| Record name | Methyl trifluoroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21148 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
431-47-0 | |
| Record name | Methyl trifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl trifluoroacetate?
A1: The molecular formula of methyl trifluoroacetate is C3H3F3O2, and its molecular weight is 142.03 g/mol. []
Q2: What spectroscopic techniques have been used to characterize methyl trifluoroacetate?
A2: Several spectroscopic techniques have been employed, including gas electron diffraction (GED) [], microwave spectroscopy (MW) [, ], infrared (IR) spectroscopy [, ], and Raman spectroscopy []. These techniques have provided insights into its molecular structure, vibrational frequencies, and rotational constants.
Q3: What is the preferred conformation of methyl trifluoroacetate in the gas phase?
A3: Both GED and MW studies, corroborated by quantum chemical calculations, have determined the preferred conformation of methyl trifluoroacetate in the gas phase to be anti, where the dihedral angle (CCOC) is 180°. [, ] This indicates that the CF3 group is oriented opposite to the CH3 group across the C(O)O bond.
Q4: Is methyl trifluoroacetate stable under the catalytic conditions used for methane oxidation?
A4: Yes, research has shown that methyl trifluoroacetate remains stable under the catalytic conditions employed for methane oxidation, preventing the formation of overoxidized products. []
Q5: Can methyl trifluoroacetate be synthesized directly from methane?
A5: Yes, various catalytic methods have been explored for the direct conversion of methane to methyl trifluoroacetate. These methods often utilize transition metal catalysts, like cobalt [, , , , ], copper [, , ], or palladium [], in the presence of oxidants like dioxygen [, , , , , ] or potassium persulfate. [, ]
Q6: What is the role of trifluoroacetic acid in the catalytic oxidation of methane to methyl trifluoroacetate?
A6: Trifluoroacetic acid (TFA) serves as both a solvent and a reactant in this transformation. It provides the trifluoroacetyl group for the esterification of methane and facilitates the catalytic activity of metal salts by increasing their solubility. [, , ]
Q7: Are there alternative methods for methyl trifluoroacetate synthesis besides direct methane oxidation?
A7: Yes, one method involves the reaction of aryl or heteroaryl Grignard reagents with methyl trifluoroacetate, offering a transition metal-free route to synthesize aryl and heteroaryl trifluoromethyl ketones. []
Q8: Have computational methods been used to study methyl trifluoroacetate?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate various aspects of methyl trifluoroacetate, such as its molecular structure, conformational preferences, vibrational frequencies [, ], and reaction mechanisms. [, ]
Q9: How have computational studies contributed to understanding the mechanism of methane oxidation to methyl trifluoroacetate?
A9: DFT calculations have helped elucidate the role of specific intermediates and transition states in the catalytic cycle, providing insights into the reaction pathway and factors influencing selectivity. [, ]
Q10: What is known about the thermal stability of methyl trifluoroacetate?
A10: Methyl trifluoroacetate exhibits higher thermal stability compared to fluorinated esters with β-hydrogens. [] Its decomposition occurs at significantly higher temperatures, primarily through a heterogeneous radical chain mechanism. [] This highlights the influence of molecular structure, specifically the absence of β-hydrogens, on its thermal stability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)

